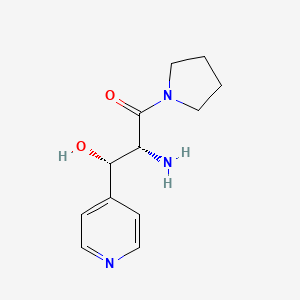

Inidascamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

903884-71-9 |

|---|---|

Molecular Formula |

C12H17N3O2 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

(2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-ylpropan-1-one |

InChI |

InChI=1S/C12H17N3O2/c13-10(12(17)15-7-1-2-8-15)11(16)9-3-5-14-6-4-9/h3-6,10-11,16H,1-2,7-8,13H2/t10-,11+/m1/s1 |

InChI Key |

GRZMKKUGHIECFK-MNOVXSKESA-N |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@@H]([C@H](C2=CC=NC=C2)O)N |

Canonical SMILES |

C1CCN(C1)C(=O)C(C(C2=CC=NC=C2)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib is a cornerstone of targeted cancer therapy, functioning as a potent and selective inhibitor of specific protein tyrosine kinases. Its primary targets include the BCR-ABL fusion protein, the c-KIT receptor, and the Platelet-Derived Growth Factor Receptor (PDGFR). The aberrant activity of these kinases is a hallmark of various malignancies, including Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Imatinib competitively binds to the ATP-binding site of these kinases, stabilizing them in an inactive conformation. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival, thereby inducing apoptosis in malignant cells. This guide provides a comprehensive overview of the molecular mechanisms of Imatinib, detailed experimental protocols for its characterization, and a quantitative analysis of its inhibitory activity.

Core Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. By occupying this site, Imatinib prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, a critical step in the activation of downstream signaling cascades. This action effectively blocks the aberrant signaling that drives the growth and survival of cancer cells.

Inhibition of BCR-ABL Tyrosine Kinase

The Philadelphia chromosome, a reciprocal translocation between chromosomes 9 and 22, results in the BCR-ABL1 fusion gene. This gene encodes a constitutively active BCR-ABL tyrosine kinase, the primary driver of Chronic Myeloid Leukemia (CML). Imatinib binds to the inactive conformation of the ABL kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pathways critical for leukemogenesis.

Inhibition of c-KIT Tyrosine Kinase

The c-KIT receptor is a transmembrane tyrosine kinase that, when activated by its ligand, stem cell factor (SCF), plays a vital role in normal cellular processes. However, gain-of-function mutations in the KIT gene lead to constitutive, ligand-independent activation of the receptor. This is a key oncogenic driver in the majority of Gastrointestinal Stromal Tumors (GISTs). Imatinib effectively inhibits this mutated, constitutively active c-KIT, leading to apoptosis of tumor cells.

Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR)

Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) are receptor tyrosine kinases involved in cell growth, proliferation, and angiogenesis. Dysregulation of PDGFR signaling, through mutations or autocrine/paracrine loops, is implicated in various cancers. Imatinib inhibits the kinase activity of PDGFR, thereby disrupting these pathological processes.

Quantitative Data: Inhibitory Potency of Imatinib

The efficacy of Imatinib as a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. These values are determined through various in vitro and cell-based assays.

| Target Kinase | Assay Type | IC50 Value (nM) |

| v-Abl | Cell-free | 600 |

| c-Kit | Cell-free | 100 |

| PDGFR | Cell-free | 100 |

| PDGFR-α | In vitro kinase | 71 |

| PDGFR-β | In vitro kinase | 607 |

| Bcr-Abl | Cell-based (R10(+)) | 50 |

Signaling Pathways

Imatinib's therapeutic effects are a direct result of its ability to interrupt key signaling cascades downstream of its target kinases.

BCR-ABL Signaling Pathway and its Inhibition by Imatinib

The constitutively active BCR-ABL kinase activates a multitude of downstream pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, which collectively promote cell proliferation and inhibit apoptosis. Imatinib's blockade of BCR-ABL phosphorylation shuts down these pro-survival signals.

Caption: Inhibition of the BCR-ABL signaling cascade by Imatinib.

c-KIT Signaling Pathway and its Inhibition by Imatinib

Upon binding of Stem Cell Factor (SCF), or due to activating mutations, the c-KIT receptor dimerizes and autophosphorylates, initiating downstream signaling through pathways such as PI3K/Akt and Ras/MAPK. Imatinib blocks the initial autophosphorylation step, thereby preventing the activation of these pathways.

Caption: Inhibition of the c-KIT signaling cascade by Imatinib.

PDGFR Signaling Pathway and its Inhibition by Imatinib

Binding of Platelet-Derived Growth Factor (PDGF) to its receptor (PDGFR) induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling molecules, including PI3K and PLC-γ. Imatinib inhibits the kinase activity of PDGFR, preventing the initiation of this signaling cascade.

Caption: Inhibition of the PDGFR signaling cascade by Imatinib.

Experimental Protocols

The following protocols are foundational for characterizing the mechanism of action of Imatinib.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Imatinib on the enzymatic activity of a purified target kinase.

Materials:

-

Purified recombinant kinase (e.g., BCR-ABL, c-KIT, or PDGFR)

-

Specific peptide substrate for the kinase

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

ATP solution (radiolabeled [γ-32P]ATP or non-radiolabeled for alternative detection methods)

-

Imatinib stock solution and serial dilutions

-

Phosphocellulose paper or other capture method

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare kinase reactions by combining the kinase, peptide substrate, and kinase buffer in a microcentrifuge tube or 96-well plate.

-

Add serial dilutions of Imatinib or vehicle control to the reactions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Wash the phosphocellulose paper to remove unincorporated ATP.

-

Quantify the incorporation of phosphate into the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Imatinib concentration and determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Phosphorylation Assay by Western Blot

This method assesses the ability of Imatinib to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.

Materials:

-

Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)

-

Cell culture medium and supplements

-

Imatinib stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein for the target and downstream effectors)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of Imatinib or vehicle control for a specified duration.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Caption: Workflow for a cellular phosphorylation assay via Western Blot.

Immunoprecipitation-Kinase Assay

This technique is used to isolate a specific kinase from a cell lysate and then measure its activity in vitro.

Materials:

-

Cell lysate containing the target kinase

-

Primary antibody specific for the target kinase

-

Protein A/G-agarose or magnetic beads

-

Immunoprecipitation (IP) buffer

-

Kinase reaction buffer

-

ATP ([γ-32P]ATP)

-

Specific substrate for the kinase

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Incubate the cell lysate with the primary antibody to form an antibody-antigen complex.

-

Add Protein A/G beads to capture the immune complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

Resuspend the beads in kinase reaction buffer containing the substrate and [γ-32P]ATP.

-

Incubate to allow the kinase to phosphorylate the substrate.

-

Stop the reaction and separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

Conclusion

Imatinib represents a paradigm shift in cancer therapy, demonstrating the power of targeting specific molecular drivers of malignancy. Its mechanism of action, centered on the inhibition of the BCR-ABL, c-KIT, and PDGFR tyrosine kinases, is well-characterized and serves as a model for the development of other targeted therapies. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of Imatinib and the broader field of kinase inhibitor research. A thorough understanding of these principles is essential for researchers and clinicians working to advance the treatment of cancers driven by aberrant kinase signaling.

AZD4547: A Comprehensive Technical Guide to a Potent and Selective FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4547 is an orally bioavailable, potent, and selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3.[1][2] The FGF signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival. Aberrant activation of this pathway, through mechanisms such as gene amplification, mutations, or translocations of FGFRs, is implicated in the pathogenesis of various human cancers.[3] AZD4547 was developed to target these FGFR-dependent tumors and has been investigated in numerous preclinical and clinical studies. This technical guide provides an in-depth overview of the core scientific data and methodologies related to AZD4547.

Mechanism of Action

AZD4547 competitively binds to the ATP-binding site within the kinase domain of FGFR1, FGFR2, and FGFR3, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[3] The primary downstream signaling cascades affected by AZD4547 inhibition include the RAS/MAPK (mitogen-activated protein kinase) pathway and the PI3K/AKT (phosphoinositide 3-kinase/protein kinase B) pathway.[4][5] By blocking these pathways, AZD4547 can induce cell cycle arrest, apoptosis, and inhibit cell migration in tumor cells with deregulated FGFR signaling.[3][4][6]

Data Presentation

In Vitro Kinase and Cellular Potency

The inhibitory activity of AZD4547 has been quantified against recombinant FGFR kinases and in various cancer cell lines.

| Target | Assay Type | IC50 (nM) | Reference(s) |

| FGFR1 | Cell-free | 0.2 | [3][6] |

| FGFR2 | Cell-free | 2.5 | [3][6] |

| FGFR3 | Cell-free | 1.8 | [3][6] |

| FGFR4 | Cell-free | 165 | [6] |

| VEGFR2 (KDR) | Cell-free | 24 | [6] |

| TRKA | In vitro kinase | 18.7 | [7] |

| TRKB | In vitro kinase | 22.6 | [7] |

| TRKC | In vitro kinase | 2.9 | [7] |

| Cell Line | Cancer Type | FGFR Alteration | GI50/IC50 (nM) | Reference(s) |

| DMS114 | Small Cell Lung Cancer | FGFR1 Amplification | 3 - 111 (GI50) | [8] |

| NCI-H1581 | Large Cell Lung Cancer | FGFR1 Amplification | 3 - 111 (GI50) | [8] |

| KG1a | Acute Myeloid Leukemia | FGFR1 Fusion | 18 - 281 (IC50) | [6] |

| Sum52-PE | Breast Cancer | Not Specified | 18 - 281 (IC50) | [6] |

| KMS11 | Multiple Myeloma | FGFR3 Translocation | 18 - 281 (IC50) | [6] |

| KM12(Luc) | Colorectal Cancer | TPM3-NTRK1 Fusion | 100 (GI50) | [7] |

In Vivo Efficacy in Xenograft Models

AZD4547 has demonstrated significant anti-tumor activity in various preclinical xenograft models.

| Xenograft Model | Cancer Type | FGFR Alteration | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |

| KMS11 | Multiple Myeloma | FGFR3 Translocation | 3 mg/kg, p.o., b.i.d. | 53% TGI | [6] |

| KMS11 | Multiple Myeloma | FGFR3 Translocation | 12.5 mg/kg, p.o., q.d. or 6.25 mg/kg, p.o., b.i.d. | Complete tumor stasis | [6] |

| KG1a | Acute Myeloid Leukemia | FGFR1 Fusion | 12.5 mg/kg, p.o., q.d. | 65% TGI | [6] |

| NCI-H716 | Colorectal Cancer | High FGFR-1/2 expression | Not specified | Inhibition of xenograft growth | [5] |

| L121 (PDTX) | Squamous NSCLC | FGFR1 Amplification | 3.125 mg/kg, p.o., q.d. | 84% TGI | [8] |

| L121 (PDTX) | Squamous NSCLC | FGFR1 Amplification | 6.25 mg/kg, p.o., q.d. | 159% TGI (regression) | [8] |

| L121 (PDTX) | Squamous NSCLC | FGFR1 Amplification | 12.5 mg/kg, p.o., q.d. | 190% TGI (regression) | [8] |

Clinical Pharmacokinetics

Pharmacokinetic parameters of AZD4547 have been evaluated in Phase I clinical trials.

| Parameter | Value | Population | Reference(s) |

| Time to Maximum Plasma Concentration (tmax) | 2.9 - 4.0 hours | Japanese patients with advanced solid tumors | [9] |

| Terminal Half-life (t1/2λz) | 22.4 - 33.5 hours | Japanese patients with advanced solid tumors | [9] |

| Recommended Phase II Dose | 80 mg orally twice daily | Patients with advanced solid tumors | [2] |

Clinical Efficacy

Clinical activity of AZD4547 has been observed in patients with FGFR-aberrant tumors.

| Trial Name / Identifier | Patient Population | Key Findings | Reference(s) |

| NCI-MATCH (EAY131) | Refractory cancers with FGFR1-3 aberrations (amplification, mutations, fusions) | Confirmed partial responses in 8% of patients, primarily in those with FGFR mutations or fusions. Median PFS was 3.4 months. | [2][10] |

| SHINE (NCT01457846) | Advanced gastric adenocarcinoma with FGFR2 polysomy or gene amplification | Did not significantly improve PFS compared to paclitaxel. Median PFS was 1.8 months with AZD4547 versus 3.5 months with paclitaxel. | [11] |

| S1400D (Lung-MAP) | Previously treated squamous NSCLC with FGFR alterations | Minimal activity observed, with one unconfirmed partial response out of 27 evaluable patients. Median PFS was 2.7 months. | [4] |

| RADICAL (NCT01791985) | Estrogen receptor-positive metastatic breast cancer resistant to aromatase inhibitors | Objective response rate of 10% (5 partial responses). | [12] |

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD4547 against recombinant FGFR kinases.

-

Methodology: The ability of AZD4547 to inhibit the human recombinant kinase activities of FGFR1, 2, and 3 is assessed using ATP concentrations at or just below their respective Km values.[6] The specific protocol may vary but generally involves incubating the recombinant kinase, a substrate (e.g., a generic tyrosine kinase substrate), and ATP with varying concentrations of AZD4547. Kinase activity is then measured, often through the quantification of phosphorylated substrate using methods like radioisotope incorporation, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

Cell Proliferation (MTS/MTT) Assay

-

Objective: To evaluate the effect of AZD4547 on the growth and viability of cancer cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, cells are treated with a range of concentrations of AZD4547 or vehicle control (DMSO).

-

After a specified incubation period (typically 72 hours), a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[6]

-

Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).

-

The half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of AZD4547.

-

Western Blot Analysis

-

Objective: To assess the effect of AZD4547 on the phosphorylation status of FGFR and its downstream signaling proteins.

-

Methodology:

-

Cancer cells are treated with various concentrations of AZD4547 for a specified duration.

-

Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated forms of proteins of interest (e.g., p-FGFR, p-FRS2, p-ERK, p-AKT) and total protein levels as loading controls (e.g., total FGFR, ERK, AKT, and β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of AZD4547 in a living organism.

-

Methodology:

-

Cell Line-Derived Xenografts: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Patient-Derived Xenografts (PDTX): Fresh tumor tissue from a patient is surgically implanted subcutaneously into immunocompromised mice.[4]

-

Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[4]

-

AZD4547 is formulated in a vehicle (e.g., 1% Tween 80 in deionized water) and administered orally (p.o.) at specified doses and schedules (e.g., once daily [q.d.] or twice daily [b.i.d.]).[8]

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²)/2.

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to confirm target engagement.

-

Mandatory Visualization

Caption: FGFR signaling pathway and the inhibitory action of AZD4547.

Caption: General workflow for in vivo xenograft studies with AZD4547.

Resistance Mechanisms

Acquired resistance to AZD4547 is a significant clinical challenge. Several mechanisms have been identified, including:

-

Gatekeeper Mutations: Mutations in the FGFR kinase domain, such as the V561M mutation in FGFR1, can reduce the binding affinity of AZD4547, although some studies suggest that AZD4547 retains nanomolar affinity for the V561M mutant.[13]

-

Bypass Signaling: Upregulation of alternative signaling pathways can compensate for FGFR inhibition. For example, activation of the STAT3 pathway has been implicated in resistance to AZD4547.[13] In some contexts, resistance can be mediated by the activation of other receptor tyrosine kinases like MET.

-

Epithelial-to-Mesenchymal Transition (EMT): Chronic exposure to FGFR inhibitors can induce EMT, a process where cancer cells acquire a more migratory and invasive phenotype, which is associated with drug resistance.

Conclusion

AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3 with demonstrated preclinical activity in FGFR-dependent cancer models. While clinical responses have been observed in patients with FGFR fusions and mutations, its efficacy in tumors with FGFR amplification has been more modest. Understanding the mechanisms of resistance and identifying predictive biomarkers are crucial for optimizing the clinical development and application of AZD4547 and other FGFR inhibitors. This technical guide provides a comprehensive summary of the key data and methodologies to aid researchers and drug development professionals in their ongoing efforts to target the FGF/FGFR signaling axis in cancer.

References

- 1. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Test Details - FGFR1 FISH [knightdxlabs.ohsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. FGFR1 probe for FISH CE/IVD - Breast and Gynecology pathology Clinisciences [clinisciences.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]

- 13. Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

Oseltamivir (Tamiflu®): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir (B103847), marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. Its discovery marked a significant advancement in the rational design of enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery of Oseltamivir, its mechanism of action as a neuraminidase inhibitor, and a detailed examination of two seminal synthetic routes: the initial synthesis from (-)-shikimic acid and a subsequent azide-free approach. This document includes detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways and mechanism of action to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Mechanism of Action

Oseltamivir was discovered by scientists at Gilead Sciences through a rational drug design approach targeting the influenza virus neuraminidase enzyme.[1] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[1][2] Neuraminidase cleaves sialic acid residues on the host cell surface, to which the new virions are attached. By inhibiting neuraminidase, Oseltamivir prevents the spread of the virus within the respiratory tract.[3][4]

Oseltamivir is a prodrug, administered as oseltamivir phosphate (B84403). In the body, it is hydrolyzed by hepatic esterases to its active form, oseltamivir carboxylate.[4] Oseltamivir carboxylate is a potent and selective competitive inhibitor of the neuraminidase enzyme.[4]

Signaling Pathway: Inhibition of Neuraminidase

The following diagram illustrates the mechanism of action of Oseltamivir in the context of the influenza virus replication cycle.

Synthesis of Oseltamivir

The commercial synthesis of Oseltamivir has evolved since its inception. The initial scalable synthesis developed by Gilead Sciences utilized naturally occurring (-)-shikimic acid.[5] Subsequently, alternative routes have been explored to address challenges related to the availability of the starting material and the use of potentially hazardous reagents.

Synthesis from (-)-Shikimic Acid (Rohloff et al., 1998)

This route was one of the first practical, large-scale syntheses of Oseltamivir.[6] It involves the transformation of (-)-shikimic acid through a series of steps to introduce the necessary functional groups and stereochemistry.

| Step | Reaction | Reagents | Yield (%) |

| 1 | Esterification of (-)-Shikimic Acid | Ethanol, Acid Catalyst | High |

| 2 | Trimesylation | Methanesulfonyl Chloride, Triethylamine (B128534) | ~93 |

| 3 | Regioselective Azidation | Sodium Azide | ~92 |

| 4 | Aziridination | Triphenylphosphine (B44618) | ~84 |

| 5 | Aziridine Ring Opening | 3-Pentanol, Lewis Acid | Variable |

| 6 | Acylation | Acetic Anhydride (B1165640), Pyridine | ~80 |

| 7 | Azide Reduction | H2, Pd/C | ~42 |

Step 2: Trimesylation of Ethyl Shikimate To a solution of ethyl shikimate in ethyl acetate, 4.5 equivalents of methanesulfonyl chloride and 5 equivalents of triethylamine are added in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction is carried out at 0°C. The resulting trimesylate is obtained after workup.

Step 3: Regioselective Azidation The trimesylate is dissolved in a mixture of acetone (B3395972) and water. Four equivalents of sodium azide are added, and the reaction is stirred at 0°C for 1 hour. The product, an azido-dimesylate, is isolated after extraction.

Step 4: Aziridination The azido-dimesylate is treated with 1.1 equivalents of triphenylphosphine in an appropriate solvent, followed by the addition of 3 equivalents of triethylamine and water at room temperature. The resulting aziridine is purified by chromatography.

Azide-Free Synthesis (Karpf and Trussardi, 2001)

To mitigate the safety concerns associated with the use of azides, an alternative, azide-free synthesis was developed.[7] This route proceeds through a key epoxide intermediate.

| Step | Reaction | Reagents | Yield (%) |

| 1 | Epoxide opening with allylamine | Allylamine, MgBr2·OEt2 | High |

| 2 | Deallylation | Pd/C | - |

| 3 | Aziridination from amino alcohol | - | High |

| 4 | Aziridine opening with 3-pentanol | 3-Pentanol | - |

| 5 | Selective N-acetylation | Acetic Anhydride | - |

| 6 | Final Deallylation | Pd/C | - |

| Overall | From key epoxide | 35-38 |

Step 1: Epoxide Opening with Allylamine The key epoxide precursor is treated with allylamine in the presence of a catalytic amount of magnesium bromide etherate (MgBr2·OEt2). This effects the regioselective opening of the epoxide to yield an amino alcohol.

Step 5: Selective N-Acetylation The resulting diamine from the aziridine opening is selectively acetylated at the 4-position using acetic anhydride under acidic conditions. The 5-amino group is protonated and thus less reactive.

Conclusion

The discovery and development of Oseltamivir represent a triumph of rational drug design and synthetic organic chemistry. The initial synthesis from (-)-shikimic acid provided a scalable route to this crucial antiviral medication. Subsequent innovations, such as the development of an azide-free synthesis, have addressed important safety and logistical considerations. The detailed understanding of its mechanism of action continues to inform the development of new anti-influenza therapies. This technical guide provides a foundational resource for scientists and researchers, offering detailed insights into the synthesis and function of this important pharmaceutical agent.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. New, azide-free transformation of epoxides into 1,2-diamino compounds: synthesis of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Imatinib: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Imatinib (B729), sold under the brand name Gleevec among others, is a pioneering tyrosine kinase inhibitor that has revolutionized the treatment of specific cancers.[1][2] This document provides a comprehensive technical overview of its chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

Imatinib is a 2-phenylaminopyrimidine derivative.[1][3] Its chemical structure is characterized by a pyridine (B92270) and a pyrimidine (B1678525) ring system linked to a benzamide (B126) moiety, which in turn is connected to a N-methylpiperazine group.[4] The IUPAC name for Imatinib is 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide.[1]

Table 1: Physicochemical Properties of Imatinib

| Property | Value | Reference |

| Molecular Formula | C29H31N7O | [5][6] |

| Molecular Weight | 493.60 g/mol | [5][6] |

| CAS Registry Number | 152459-95-5 | [1][5][6] |

| Melting Point | 211-213 °C | [6] |

| pKa | pKa1 8.07; pKa2 3.73 | [6] |

| Solubility (Mesylate) | >100 g/L (pH 4.2), 49 mg/L (pH 7.4) | [6] |

Pharmacokinetic Properties

Imatinib is administered orally and is well-absorbed, with a high bioavailability that is not significantly affected by food.[7] It is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the main isoenzyme involved.[7][8]

Table 2: Pharmacokinetic Properties of Imatinib

| Property | Value | Reference |

| Bioavailability | 98% | [7][8] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours | [8][9] |

| Plasma Protein Binding | ~95% (mainly to albumin and α1-acid glycoprotein) | [7][8] |

| Metabolism | Primarily by CYP3A4 | [7][10][11] |

| Major Active Metabolite | N-desmethyl derivative (CGP74588) | [8][10] |

| Elimination Half-Life | Approximately 18 hours (Imatinib), 40 hours (CGP74588) | [1][12] |

| Excretion | Predominantly via bile in feces (~5:1 fecal to urinary ratio) | [7] |

Mechanism of Action and Signaling Pathways

Imatinib functions as a specific inhibitor of a select number of tyrosine kinase enzymes.[1][13] In Chronic Myeloid Leukemia (CML), it targets the Bcr-Abl tyrosine kinase, an abnormal fusion protein created by the Philadelphia chromosome translocation.[13][14] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, locking it in an inactive conformation.[1][13] This competitive inhibition prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on its substrates, thereby blocking downstream signaling pathways that lead to uncontrolled cell proliferation and resistance to apoptosis.[13][14]

Besides Bcr-Abl, Imatinib also potently inhibits the receptor tyrosine kinases c-Kit and platelet-derived growth factor receptor (PDGF-R), making it an effective treatment for gastrointestinal stromal tumors (GIST).[1][7][14] The inhibition of these kinases disrupts signaling cascades including the Ras/Raf, JAK/STAT, and PI3K/Akt pathways.[15][16][17]

Caption: BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines a generalized method for determining the half-maximal inhibitory concentration (IC50) of Imatinib against a Bcr-Abl positive cell line, such as K562.[18]

1. Cell Culture:

- Culture a Bcr-Abl positive cell line (e.g., K562) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[18]

- Maintain cells in a humidified incubator at 37°C with 5% CO2.[18]

2. Compound Preparation:

- Prepare a 10 mM stock solution of Imatinib in dimethyl sulfoxide (B87167) (DMSO).[18]

- Perform serial dilutions in the culture medium to achieve a range of desired concentrations (e.g., 0.01 µM to 10 µM).[18]

3. Assay Procedure:

- Seed approximately 5,000 cells per well in a 96-well plate.[18]

- Allow the cells to adhere overnight.[18]

- Remove the existing medium and add 100 µL of the medium containing the various Imatinib concentrations. Include a vehicle control (DMSO) and a no-cell blank.[18]

- Incubate the plate for 72 hours at 37°C.[18]

- Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[18]

- Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[18]

4. Data Analysis:

- Measure the absorbance at 570 nm using a microplate reader.[18]

- Normalize the data to the vehicle control and plot cell viability against the logarithm of the Imatinib concentration.[18]

- Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).[18]

node_start [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"];

node_culture [fillcolor="#F1F3F4", fontcolor="#202124", label="1. Culture K562 Cells"];

node_seed [fillcolor="#F1F3F4", fontcolor="#202124", label="2. Seed Cells in 96-Well Plate"];

node_prepare [fillcolor="#FBBC05", fontcolor="#202124", label="3. Prepare Imatinib Dilutions"];

node_treat [fillcolor="#FBBC05", fontcolor="#202124", label="4. Treat Cells with Imatinib"];

node_incubate_72h [fillcolor="#FBBC05", fontcolor="#202124", label="5. Incubate for 72 hours"];

node_mtt [fillcolor="#34A853", fontcolor="#FFFFFF", label="6. Add MTT Reagent"];

node_incubate_4h [fillcolor="#34A853", fontcolor="#FFFFFF", label="7. Incubate for 4 hours"];

node_solubilize [fillcolor="#34A853", fontcolor="#FFFFFF", label="8. Add Solubilization Buffer"];

node_read [fillcolor="#EA4335", fontcolor="#FFFFFF", label="9. Measure Absorbance (570 nm)"];

node_analyze [fillcolor="#EA4335", fontcolor="#FFFFFF", label="10. Calculate IC50"];

node_end [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End"];

node_start -> node_culture;

node_culture -> node_seed;

node_seed -> node_prepare;

node_prepare -> node_treat;

node_treat -> node_incubate_72h;

node_incubate_72h -> node_mtt;

node_mtt -> node_incubate_4h;

node_incubate_4h -> node_solubilize;

node_solubilize -> node_read;

node_read -> node_analyze;

node_analyze -> node_end;

}

Caption: Experimental workflow for determining the IC50 of Imatinib via MTT assay.

Pharmacokinetic Sample Analysis

The quantification of Imatinib and its primary metabolite, CGP74588, in plasma samples is crucial for pharmacokinetic studies. A validated method for this analysis is liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).[10]

Methodology Overview:

-

Sample Preparation: Plasma samples are typically processed to precipitate proteins and extract the analytes of interest.

-

Chromatography: The extracted samples are injected into a liquid chromatography system to separate Imatinib and its metabolite from other plasma components.

-

Mass Spectrometry: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. A deuterated internal standard of Imatinib is often used to ensure accuracy and precision.[10]

-

Quantification: The concentration of Imatinib and CGP74588 is determined by comparing their peak areas to that of the internal standard, with a typical lower limit of quantification around 5 ng/mL.[10]

References

- 1. Imatinib - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. scispace.com [scispace.com]

- 5. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Imatinib [drugfuture.com]

- 7. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. ashpublications.org [ashpublications.org]

- 11. novartis.com [novartis.com]

- 12. researchgate.net [researchgate.net]

- 13. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 18. benchchem.com [benchchem.com]

The Biological Activity of Osimertinib: A Technical Guide

An In-depth Examination of the Pharmacodynamics, Pharmacokinetics, and Cellular Impact of a Third-Generation EGFR Inhibitor

Introduction

Osimertinib (B560133), marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] This technical guide provides a comprehensive overview of the biological activity of osimertinib, designed for researchers, scientists, and drug development professionals. It delves into its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its potent and selective inhibitory profile.

Mechanism of Action

Osimertinib is an irreversible and selective inhibitor of both EGFR TKI-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3][4] Its mechanism is centered on the covalent binding to the cysteine-797 residue within the ATP-binding site of the mutant EGFR kinase domain.[4] This irreversible binding effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][5] A key advantage of osimertinib is its significantly lower activity against wild-type (WT) EGFR, which translates to a more favorable side-effect profile compared to earlier-generation TKIs.[6]

Quantitative Biological Activity

The potency and selectivity of osimertinib have been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data on its biological activity.

Table 1: In Vitro Inhibitory Activity of Osimertinib

| Cell Line Model | EGFR Mutation | Osimertinib IC50 (nM) |

| LoVo | Exon 19 deletion | 12.92[7][8] |

| LoVo | L858R/T790M | 11.44[7][8] |

| LoVo | Wild-Type | 493.8[8] |

| H1975 | L858R/T790M | <15[2] |

| PC-9VanR | ex19del/T790M | <15[2] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Pharmacokinetic Properties of Osimertinib

| Parameter | Value |

| Median Time to Cmax (Tmax) | 6 hours (range 3–24 hours)[1][9] |

| Mean Half-life | 48 hours[1] |

| Oral Clearance (CL/F) | 14.3 L/h[1] |

| Metabolism | Primarily via CYP3A4/5[1][3] |

| Excretion | 68% in feces, 14% in urine[1] |

Table 3: Clinical Efficacy of Osimertinib in EGFR T790M-Positive NSCLC

| Clinical Trial | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| AURA extension | II | 57% | Not specified in provided context |

| AURA2 | II | 61%[6][9] | 9.6 months[10] |

| AURA (T790M confirmed) | I | 61%[6] | 8.2 months[6] |

| FLAURA (First-line) | III | 70% (treatment-naïve)[6] | 18.9 months[] |

Experimental Protocols

The characterization of osimertinib's biological activity relies on a suite of standardized in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

EGFR Kinase Inhibition Assay (Cellular Phosphorylation Assay)

This assay quantifies the ability of osimertinib to inhibit EGFR phosphorylation within a cellular context.

-

Cell Seeding: NSCLC cells, such as H1975 which harbors the L858R/T790M mutation, are seeded into 384-well plates at a density of approximately 10,000 cells per well and incubated overnight.[7]

-

Compound Treatment: Cells are treated with serial dilutions of osimertinib (typically prepared in DMSO) and incubated for 2 hours at 37°C.[7]

-

Cell Lysis: The growth medium is aspirated, and a lysis buffer is added to each well to extract cellular proteins.[7]

-

ELISA-based Detection: High-binding 384-well plates are coated with an EGFR capture antibody. The cell lysates are then transferred to these plates and incubated for 2 hours. After washing, a detection antibody that specifically recognizes the phosphorylated form of EGFR (e.g., anti-pEGFR Tyr1068) is added.[7]

-

Signal Generation and Detection: A fluorogenic peroxidase substrate, such as QuantaBlu, is added and incubated. A stop solution is then added, and the fluorescence is measured using a plate reader.[7][8]

-

Data Analysis: The concentration of osimertinib required to inhibit EGFR phosphorylation by 50% (IC50) is calculated using curve-fitting software.[7]

Cell Viability Assay (e.g., MTT Assay)

This assay determines the cytotoxic effect of osimertinib on cancer cell proliferation and viability.

-

Cell Seeding: NSCLC cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7][12]

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of osimertinib. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 72 hours.[7][12]

-

Viability Measurement:

-

MTT Assay: An MTT solution (1 mg/mL) is added to each well, and the plates are incubated for 4 hours. Subsequently, DMSO is added to solubilize the formazan (B1609692) crystals, and the absorbance is measured at 570 nm.[13]

-

CellTiter-Glo® Assay: The plate is equilibrated to room temperature, and CellTiter-Glo® reagent is added to each well. The plate is shaken to induce cell lysis, and after a brief incubation, luminescence is measured with a plate reader.[12]

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control, and the dose-response curve is used to determine the IC50 value.[12]

Western Blotting for Signaling Pathway Analysis

This technique is employed to visualize the effect of osimertinib on the phosphorylation status of key proteins in downstream signaling pathways.

-

Cell Treatment and Lysis: Cultured NSCLC cells are treated with varying concentrations of osimertinib for a defined period. The cells are then harvested and lysed to extract total protein.[7][12]

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method, such as the BCA assay.[7][12]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[12]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, AKT, and ERK. Following washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

-

Detection: A chemiluminescent substrate is applied to the membrane, and the resulting signal is detected, typically using a digital imaging system.[12]

Visualizations

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Workflow Diagram

Caption: General workflow for a cell viability (MTT) assay.

References

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Real-World Data Of Osimertinib In Patients With Pretreated Non-Small Cell Lung Cancer: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Osimertinib (AZD9291) decreases programmed death ligand-1 in EGFR-mutated non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Vitro Studies of Aspirin

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro effects of aspirin (B1665792) (acetylsalicylic acid), a widely studied non-steroidal anti-inflammatory drug (NSAID). The document focuses on its anti-proliferative, pro-apoptotic, and anti-inflammatory properties, detailing the experimental data, methodologies, and underlying signaling pathways.

Data Presentation: Quantitative Effects of Aspirin In Vitro

The following tables summarize the quantitative data from various in vitro studies on aspirin, focusing on its effects on cell viability, apoptosis, and cell invasion.

Table 1: Effect of Aspirin on Cancer Cell Viability

| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |

| Hep-2 | MTT | 0, 10, 50, 100, 200 µg/ml | 48 h | Dose-dependent decrease in cell viability.[1] | [1] |

| Hep-2 | MTT | 100 µg/ml | 12, 24, 48 h | Time-dependent decrease in cell viability.[1] | [1] |

| HepG2 | MTT | Dose-dependent | 24 h | IC50 of ~15 µmol/ml.[2] | [2] |

| A2780, Caov-3, SK-OV-3 | MTT | Various | 48 h | Determination of IC50 values.[3] | [3] |

| HeLa | Annexin V Staining | 0.1 to 5 mM | 24 and 48 h | Significant cell death at concentrations > 1 mM.[4] | [4] |

Table 2: Pro-Apoptotic Effects of Aspirin on Cancer Cells

| Cell Line | Assay | Concentration | Incubation Time | Key Findings | Reference |

| Hep-2 | TUNEL | Not specified | Not specified | Significant increase in the number of apoptotic cells.[1] | [1] |

| Hep-2 | Flow Cytometry | Not specified | Not specified | Increase in apoptosis compared to control.[1] | [1] |

| HepG2 | Western Blot | Not specified | 24 h | Alteration in Bax/Bcl-2 ratio, activation of caspases.[2] | [2] |

| RA-FLS | Annexin V-FITC/PI | 1, 2, 5, 10 mM | 24 h | Concentration-dependent increase in apoptosis.[5] | [5] |

Table 3: Inhibition of Cell Invasion and Migration by Aspirin

| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |

| Hep-2 | Transwell Assay | Not specified | Not specified | ~70% decrease in the number of invasive cells.[1] | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the efficacy of aspirin.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the effect of aspirin on the viability of cancer cell lines.[1][2][3]

Materials:

-

Cancer cell line of interest (e.g., Hep-2, HepG2)

-

Complete cell culture medium

-

Aspirin stock solution (dissolved in DMSO or appropriate solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Aspirin Treatment: Treat the cells with various concentrations of aspirin (e.g., 0, 10, 50, 100, 200 µg/ml) for the desired time periods (e.g., 12, 24, 48 hours).[1] Include a vehicle control (medium with the solvent used for aspirin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry

This protocol quantifies the extent of apoptosis induced by aspirin.[5]

Materials:

-

Treated cells (as described in the cell viability assay)

-

Annexin V-FITC Apoptosis Assay Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment with different concentrations of aspirin for the specified duration.

-

Staining: Resuspend the cells in the binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Protocol 3: In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol determines the half-maximal inhibitory concentration (IC50) of aspirin for COX-1 and COX-2.[6]

Materials:

-

Purified recombinant human COX-1 or COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Arachidonic acid (substrate)

-

Aspirin (test inhibitor)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving aspirin

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of aspirin in DMSO and create serial dilutions. Prepare working solutions of the COX enzyme, heme, and the fluorometric probe in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and aspirin at various concentrations (or DMSO for control). Then, add the COX enzyme (either COX-1 or COX-2).

-

Incubation: Incubate the plate at room temperature for a specified time to allow for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The fluorescence is generated by the reaction of the probe with the prostaglandin (B15479496) G2 produced by the COX enzyme.

-

Data Analysis: Plot the fluorescence intensity against the aspirin concentration and determine the IC50 value, which is the concentration of aspirin that inhibits 50% of the enzyme's activity.[6]

Signaling Pathways and Mechanisms of Action

Aspirin exerts its effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Aspirin's Impact on the PTEN/AKT/NF-κB Signaling Pathway

Aspirin has been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating the PTEN/AKT/NF-κB pathway.[1] It upregulates the tumor suppressor PTEN, which in turn inhibits the phosphorylation of AKT.[1] This leads to the downregulation of downstream targets like NF-κB and survivin, ultimately promoting apoptosis and inhibiting cell invasion.[1]

Caption: Aspirin's modulation of the PTEN/AKT/NF-κB pathway.

Induction of Apoptosis by Aspirin

Aspirin can induce apoptosis through both intrinsic and extrinsic pathways.[2] It alters the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria.[2][4] This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.[2][4]

Caption: Intrinsic apoptosis pathway induced by aspirin.

Aspirin's Dual Role in NF-κB Signaling

The effect of aspirin on the NF-κB pathway can be context-dependent.[7] Short-term treatment with aspirin prior to stimulation with cytokines can block the activation of the NF-κB pathway by inhibiting the IκB kinase (IKK) complex.[7] However, prolonged exposure to aspirin alone can stimulate the degradation of IκB and the nuclear translocation of NF-κB, which, paradoxically, can be associated with the repression of NF-κB transcriptional activity and the induction of apoptosis in some cancer cells.[7][8][9]

Caption: Dual effects of aspirin on NF-κB signaling.

References

- 1. Effects of aspirin on proliferation, invasion and apoptosis of Hep-2 cells via the PTEN/AKT/NF-κB/survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspirin induces apoptosis in vitro and inhibits tumor growth of human hepatocellular carcinoma cells in a nude mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aspirin Induces Apoptosis through Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspirin promotes apoptosis and inhibits proliferation by blocking G0/G1 into S phase in rheumatoid arthritis fibroblast-like synoviocytes via downregulation of JAK/STAT3 and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Evidence for colorectal cancer cell specificity of aspirin effects on NFκB signalling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Identifying the Molecular Target of Rapamycin

Introduction

Rapamycin (B549165) is a macrolide compound first isolated from the bacterium Streptomyces hygroscopicus. Initially characterized for its potent antifungal and immunosuppressive properties, it was later discovered to have powerful antiproliferative effects on a wide range of eukaryotic cells, including tumor cells. This discovery spurred significant interest in its clinical development for applications in organ transplantation and cancer therapy. The journey to uncover its precise mechanism of action is a cornerstone example of small-molecule target identification, a critical process in chemical biology and drug discovery. The identification of its target, now known as the mechanistic Target of Rapamycin (mTOR), was a landmark achievement that unlocked our understanding of a central signaling pathway regulating cell growth, proliferation, and metabolism.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core methodologies used to identify and validate the protein targets of small molecules like rapamycin. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of key workflows and the mTOR signaling pathway.

Core Methodologies for Target Identification

Identifying the specific protein(s) a small molecule binds to within the complex proteome of a cell is a significant challenge. Several powerful, label-free methods have been developed to overcome this hurdle, enabling the discovery of direct binding partners without chemically modifying the compound of interest.

-

Affinity Purification-Mass Spectrometry (AP-MS): This is a traditional and widely used method for target identification. It involves immobilizing a derivative of the small molecule onto a solid matrix (e.g., agarose (B213101) beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. While effective, this method requires that the compound has a non-essential site for linking to the matrix and that this modification does not disrupt its binding activity.

-

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that when a small molecule binds to its target protein, it often induces a conformational change that increases the protein's stability and resistance to proteolysis. In a DARTS experiment, cell lysates are treated with the compound or a vehicle control and then subjected to limited digestion by a protease. Target proteins are protected from digestion in the compound-treated sample compared to the control, and this difference can be visualized by gel electrophoresis or quantified on a proteome-wide scale using mass spectrometry. A major advantage of DARTS is that it does not require any modification of the small molecule.

-

Thermal Proteome Profiling (TPP): TPP is a powerful method for assessing protein-ligand interactions in a native cellular context on a proteome-wide scale. The technique is based on the principle that ligand binding alters the thermal stability of a protein. In a temperature-range TPP experiment (TPP-TR), cells or lysates are treated with the compound, divided into aliquots, and heated across a gradient of temperatures. At higher temperatures, proteins denature and aggregate. The remaining soluble proteins at each temperature are collected and quantified by mass spectrometry. A target protein will typically show a higher melting temperature (Tm) in the presence of a stabilizing ligand, resulting in a "thermal shift" that signifies a direct or indirect interaction.

Quantitative Data in Target Identification

The output of target identification experiments is often quantitative, allowing for the ranking and validation of candidate proteins. This data is crucial for confirming target engagement and understanding the potency of the interaction.

| Metric | Description | Typical Experiment | Significance |

| Spectral Counts / Intensity | The number of mass spectra (or the summed intensity of peptide signals) identified for a protein. A higher count in the compound pulldown vs. control suggests specific binding. | AP-MS | Primary indicator of enrichment. Used in scoring algorithms (e.g., MiST, CompPASS) to rank potential interactors. |

| Fold Change (Protection) | The ratio of protein abundance in the compound-treated sample versus the vehicle control after protease digestion. | DARTS | A high fold change indicates that the compound protected the protein from being digested, suggesting a direct binding interaction. |

| ΔTm (Thermal Shift) | The change in the melting temperature of a protein in the presence of the compound compared to the control. | TPP | A positive ΔTm is a strong indicator of target stabilization and direct engagement by the compound. |

| Kd (Dissociation Constant) | The concentration of a ligand at which half of the target protein is occupied. A lower Kd signifies a higher binding affinity. | TPP-CCR, DARTS | Provides a direct measure of the binding strength between the compound and the target protein. |

| IC50 / EC50 | The concentration of a compound that produces 50% of its maximal inhibitory (IC50) or effective (EC50) response in a functional assay. | In vitro kinase assays | Validates that the binding interaction observed in proteomic studies translates to a functional consequence on the target's activity. |

Experimental Protocols

The following are detailed, generalized protocols for the key target identification methods discussed.

Protocol 1: Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines the core steps for an unbiased DARTS experiment to identify protein targets from a complex cell lysate.

-

Lysate Preparation:

-

Culture mammalian cells to a sufficient quantity and harvest.

-

Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in an appropriate buffer (e.g., M-PER) containing protease inhibitors on ice.

-

Clarify the lysate by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C) to remove cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay and normalize all samples to 1-2 mg/mL.

-

-

Compound Incubation:

-

Aliquot the normalized cell lysate into separate tubes.

-

To one tube, add the small molecule of interest (e.g., rapamycin) to the desired final concentration (often 1-10 µM).

-

To a control tube, add an equivalent volume of the vehicle (e.g., DMSO).

-

Incubate the samples for 1-2 hours at room temperature to allow for binding.

-

-

Protease Digestion:

-

Add a protease, such as pronase or trypsin, to both the compound-treated and vehicle-treated samples. The optimal protease and its concentration must be determined empirically to achieve partial digestion.

-

Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

-

Stop the digestion by adding loading buffer and boiling the samples.

-

-

Analysis:

-

For Validation: Analyze the digested samples via SDS-PAGE and Western blotting using an antibody against a suspected target protein. A protected target will appear as a stronger band in the compound-treated lane compared to the vehicle lane.

-

For Discovery: The digested protein samples are prepared for mass spectrometry. This involves reduction, alkylation, and tryptic digestion (to completion). The resulting peptides are then analyzed by LC-MS/MS to identify and quantify the proteins that were protected from the initial limited proteolysis.

-

Protocol 2: Thermal Proteome Profiling (TPP-TR)

This protocol details a temperature-range TPP experiment using cultured mammalian cells and tandem mass tag (TMT) labeling for quantification.

-

Cell Culture and Treatment:

-

Seed cells in sufficient quantity for all temperature points and replicates.

-

Treat one set of cells with the compound of interest (e.g., rapamycin) and another with a vehicle control for a defined period (e.g., 90 minutes at 37°C).

-

-

Heat Treatment and Lysis:

-

Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

-

Aliquot the cell suspension for each temperature point (e.g., 10-12 points, from 37°C to 67°C).

-

Heat the aliquots simultaneously in a thermal cycler for 3 minutes at the specified temperatures, followed by 3 minutes at 25°C.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 30 min at 4°C) to pellet aggregated proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the supernatant (soluble protein fraction) from each sample.

-

Perform protein precipitation (e.g., chloroform/methanol) and resuspend the pellets in a denaturation buffer (e.g., 8 M urea).

-

Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide (B48618) (IAA).

-

Digest the proteins into peptides overnight using Trypsin/Lys-C.

-

-

TMT Labeling and Mass Spectrometry:

-

Label the peptide samples from each temperature point with a unique TMTpro reagent.

-

Quench the labeling reaction and pool all samples into a single tube.

-

Desalt the pooled sample using a C18 column.

-

Analyze the labeled peptides by LC-MS/MS.

-

-

Data Analysis:

-

Process the raw mass spectrometry data to identify and quantify proteins.

-

For each protein, plot the relative soluble fraction as a function of temperature to generate melting curves for both the treated and control conditions.

-

Fit the curves to a sigmoidal function to determine the melting temperature (Tm) and identify proteins with a significant thermal shift (ΔTm).

-

The Target of Rapamycin: The mTOR Signaling Pathway

The target of rapamycin was identified as a highly conserved serine/threonine protein kinase. This kinase is a core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes act as central regulators of cell growth, proliferation, metabolism, and survival by integrating signals from growth factors, nutrients, and cellular energy status.

-

mTORC1: This complex is sensitive to acute inhibition by rapamycin. It is activated by growth factors (via the PI3K-AKT pathway), amino acids, and energy, and it promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes like autophagy. Key downstream targets of mTORC1 include S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which are critical regulators of ribosome biogenesis and protein translation.

-

mTORC2: This complex is generally considered insensitive to acute rapamycin treatment but can be inhibited by chronic exposure. It is involved in cytoskeletal organization and cell survival, primarily through its phosphorylation and activation of the kinase Akt.

Rapamycin exerts its inhibitory effect by first forming a complex with the intracellular immunophilin receptor, FKBP12. This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR within the mTORC1 complex, allosterically inhibiting its kinase activity and preventing the phosphorylation of its downstream targets.

Visualizations

General Workflow for Small-Molecule Target ID

Experimental Workflow for Thermal Proteome Profiling (TPP)```dot

// Nodes A [label="1. Cell Culture\n(Two populations)", fillcolor="#FFFFFF", fontcolor="#202124"]; B1 [label="Vehicle Control\n(DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; B2 [label="Compound Treatment\n(Rapamycin)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2. Temperature Gradient\n(e.g., 37°C to 67°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="3. Lysis & Ultracentrifugation\n(Separate soluble/aggregated proteins)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="4. Protein Digestion & TMT Labeling", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="5. Pool Samples & LC-MS/MS Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="6. Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Generate Melting Curves\nIdentify Thermal Shifts (ΔTm)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> {B1, B2}; B1 -> C; B2 -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

An In-depth Technical Guide to the Binding Affinity and Kinetics of Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity and kinetics of Ibrutinib (B1684441), a first-in-class, potent, and covalent inhibitor of Bruton's tyrosine kinase (BTK). Understanding these parameters is critical for elucidating its mechanism of action, predicting its therapeutic efficacy, and appreciating its selectivity profile.

Introduction to Ibrutinib

Ibrutinib is an oral small molecule inhibitor that has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1] Its primary mechanism of action is the irreversible inhibition of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[2] Dysregulation of this pathway is a hallmark of many B-cell cancers, leading to uncontrolled proliferation and survival of malignant B-cells.[3]

Binding Affinity and Mechanism

Ibrutinib's high affinity for BTK is a cornerstone of its therapeutic success. It forms a specific and irreversible covalent bond with a cysteine residue (Cys481) located in the ATP-binding site of the BTK kinase domain.[2][4] This covalent interaction leads to sustained inhibition of BTK's kinase activity.

The binding process can be described as a two-step mechanism:

-

Reversible Binding: Ibrutinib initially binds non-covalently to the ATP-binding pocket of BTK. This initial interaction is driven by favorable intermolecular forces.

-

Covalent Bond Formation: Following the initial binding, the acrylamide (B121943) moiety of Ibrutinib undergoes a Michael addition reaction with the thiol group of Cys481, forming a stable covalent bond.[2]

This irreversible binding ensures prolonged target engagement, a key factor in its clinical efficacy with once-daily dosing.

Quantitative Binding Affinity Data

The binding affinity of Ibrutinib for BTK and other kinases is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki). For covalent inhibitors like Ibrutinib, the ratio of the inactivation rate constant (k_inact) to the inhibition constant (K_i) is a critical measure of inhibitory efficiency.

Table 1: Binding Affinity of Ibrutinib for BTK

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.5 nM | Cell-free assay | [5] |

| k_inact/K_i | 3.28 x 10^5 M⁻¹s⁻¹ | Biochemical Assay | [6] |

Binding Kinetics

The kinetics of Ibrutinib's interaction with BTK describe the rates of the binding and unbinding events. For a covalent inhibitor, the key kinetic parameters are the association rate constant (k_on), the dissociation rate constant of the initial reversible complex (k_off), and the rate of covalent bond formation (k_inact).

Table 2: Kinetic Parameters of Ibrutinib Binding to BTK

| Parameter | Description | Typical Value Range |

| k_on (kon) | Association rate constant of the initial non-covalent binding | 10^5 - 10^7 M⁻¹s⁻¹ |

| k_off (koff) | Dissociation rate constant of the initial non-covalent complex | 0.01 - 1 s⁻¹ |

| k_inact | Rate of irreversible covalent bond formation | 0.01 - 0.1 s⁻¹ |

Note: Specific, directly measured values for k_on and k_off for Ibrutinib are not consistently reported in the public literature, as the focus is often on the overall inhibitory potency (IC50) and the efficiency of covalent modification (k_inact/K_i). The values presented are typical ranges for potent enzyme inhibitors.

Kinase Selectivity Profile

While Ibrutinib is a potent BTK inhibitor, it also exhibits activity against other kinases, particularly those that have a cysteine residue in a homologous position to Cys481 in BTK.[7] This off-target activity can contribute to both therapeutic effects and adverse events.[8] Understanding the kinase selectivity profile is therefore crucial for a complete picture of Ibrutinib's pharmacology.

Table 3: Ibrutinib IC50 Values for a Panel of Kinases

| Kinase | IC50 (nM) | Reference |

| BTK | 0.5 | [5] |

| BLK | 0.5 | [5] |

| BMX | 0.8 | [5] |

| CSK | 2.3 | [5] |

| FGR | 2.3 | [5] |

| HCK | 19 (relative activity) | [6] |

| ITK | 3.3 (relative activity) | [6] |

| TEC | - | [7] |

| EGFR | 5.3 (relative activity) | [6] |

| ERBB2/HER2 | - | [7] |

| JAK3 | 21 (relative activity) | [6] |

Note: The values in this table are compiled from various sources and assay conditions may differ. "Relative activity" refers to data presented as a ratio of BTK inhibition.

Experimental Protocols

The determination of Ibrutinib's binding affinity and kinetics relies on a variety of specialized biochemical and biophysical assays. Below are detailed methodologies for commonly employed techniques.

In Vitro Kinase Assay (for IC50 Determination)

This method measures the ability of Ibrutinib to inhibit the enzymatic activity of BTK.

Objective: To determine the concentration of Ibrutinib that inhibits 50% of BTK's kinase activity (IC50).

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (radiolabeled or non-radiolabeled)

-

Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)

-

Ibrutinib (dissolved in DMSO)

-

96- or 384-well plates

-

Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

-

Plate reader (scintillation counter, luminometer, or fluorescence reader)

Procedure:

-

Compound Preparation: Prepare a serial dilution of Ibrutinib in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations.

-

Reaction Setup: In a microplate, add the recombinant BTK enzyme, the peptide substrate, and the serially diluted Ibrutinib or vehicle control (DMSO).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced using the chosen detection method.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Ibrutinib concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Surface Plasmon Resonance (SPR) (for k_on, k_off, and Kd Determination)

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between an inhibitor and a kinase.

Objective: To determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd) of Ibrutinib's interaction with BTK.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant BTK protein

-

Ibrutinib

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilization: Covalently immobilize the recombinant BTK protein onto the sensor chip surface via amine coupling.

-

Binding Analysis:

-

Inject a series of concentrations of Ibrutinib over the immobilized BTK surface.

-

Monitor the change in the SPR signal (measured in response units, RU) over time, which corresponds to the binding of Ibrutinib to BTK (association phase).

-